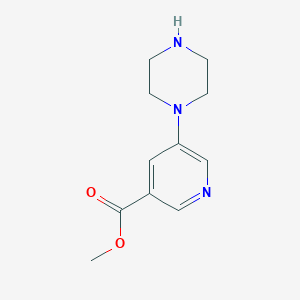
Methyl 5-(piperazin-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester is a chemical compound that features a piperazine ring attached to a pyridinecarboxylic acid methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester typically involves the reaction of 3-pyridinecarboxylic acid with piperazine in the presence of a suitable esterification agent. One common method is to use methyl chloroformate as the esterification agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
科学的研究の応用
5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyridinecarboxylic acid methyl ester moiety can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Pyridinecarboxylic acid, 6-fluoro-5-(1-piperazinyl)-, methyl ester
- Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
Uniqueness
5-(1-piperazinyl)-3-Pyridinecarboxylic acid methyl ester is unique due to its specific combination of a piperazine ring and a pyridinecarboxylic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
methyl 5-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-6-10(8-13-7-9)14-4-2-12-3-5-14/h6-8,12H,2-5H2,1H3 |
InChIキー |
VYPMWGWZYNXXLU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CN=C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















